4-Ethynyl-2-fluoropyridine

Description

The exact mass of the compound 4-Ethynyl-2-fluoropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Ethynyl-2-fluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethynyl-2-fluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

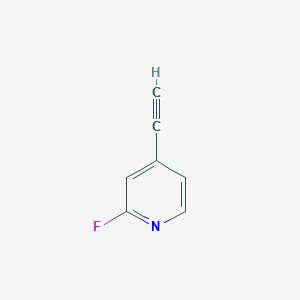

Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN/c1-2-6-3-4-9-7(8)5-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBPOVDTQFWVJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231192-86-1 | |

| Record name | 4-ethynyl-2-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethynyl-2-fluoropyridine (CAS Number 1231192-86-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethynyl-2-fluoropyridine, a key building block in medicinal chemistry and materials science. The document details its physicochemical properties, spectroscopic characterization, a robust synthesis protocol via Sonogashira coupling, and insights into its reactivity and potential applications. This guide is intended to be a valuable resource for researchers utilizing this versatile compound in their synthetic endeavors.

Introduction: The Significance of Fluorinated Pyridines

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. In the context of drug discovery, fluorination is a widely employed strategy to enhance metabolic stability, improve binding affinity, and modulate pKa. The pyridine scaffold, a ubiquitous motif in pharmaceuticals, is a prime candidate for such modifications. 4-Ethynyl-2-fluoropyridine combines the advantageous properties of a fluorinated pyridine ring with the synthetic versatility of a terminal alkyne, making it a highly valuable intermediate for the synthesis of complex molecular architectures.[1][2]

Physicochemical Properties

4-Ethynyl-2-fluoropyridine is a heterocyclic building block with the following key identifiers and properties:

| Property | Value | Source |

| CAS Number | 1231192-86-1 | [3] |

| Molecular Formula | C₇H₄FN | [4] |

| Molecular Weight | 121.11 g/mol | [4] |

| Synonyms | (2-Fluoropyridin-4-yl)acetylene | [3] |

| Purity | ≥95% | [3] |

| SMILES | C#CC1=CC(=NC=C1)F |

Chemical Structure

The chemical structure of 4-Ethynyl-2-fluoropyridine is depicted below. The molecule consists of a pyridine ring substituted with a fluorine atom at the 2-position and an ethynyl group at the 4-position.

Caption: Chemical structure of 4-Ethynyl-2-fluoropyridine.

Spectroscopic Characterization

While a publicly available, comprehensive set of spectra for 4-Ethynyl-2-fluoropyridine is limited, the expected spectral data can be reliably predicted based on the analysis of structurally similar compounds, such as 2-fluoropyridine, 4-ethynylpyridine, and other substituted fluoropyridines.[5][6][7]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the pyridine ring protons and one signal for the acetylenic proton.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.1-7.3 | dd | J(H3-H5) ≈ 1.5, J(H3-F) ≈ 4.5 |

| H-5 | ~7.4-7.6 | d | J(H5-H6) ≈ 5.0 |

| H-6 | ~8.2-8.4 | d | J(H6-H5) ≈ 5.0 |

| Acetylenic H | ~3.2-3.4 | s |

Note: Chemical shifts are predicted for a CDCl₃ solvent. The coupling of the fluorine atom to the adjacent protons will result in characteristic splitting patterns.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by the large one-bond carbon-fluorine coupling constant for C2. The ethynyl carbons will appear in the midfield region.[8][9]

| Carbon | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | | :--- | :--- | :--- | :--- | | C-2 | ~163 (d) | ¹J(C-F) ≈ 240 | | C-3 | ~115 (d) | ²J(C-F) ≈ 40 | | C-4 | ~135 (d) | ³J(C-F) ≈ 5 | | C-5 | ~120 (s) | | | C-6 | ~150 (d) | ³J(C-F) ≈ 15 | | Acetylenic C | ~80 (s) | | | Acetylenic C-H | ~78 (s) | |

Note: Chemical shifts are predicted for a CDCl₃ solvent. The observed multiplicities are due to C-F coupling.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the C-F bond, the C≡C triple bond, and the acetylenic C-H bond.

| Functional Group | Wavenumber (cm⁻¹) |

| C-F Stretch | 1250-1350 |

| C≡C Stretch | 2100-2150 |

| ≡C-H Stretch | 3250-3350 |

| Aromatic C-H Stretch | 3000-3100 |

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 121.11, corresponding to the molecular weight of the compound.

Synthesis of 4-Ethynyl-2-fluoropyridine

A robust and widely applicable method for the synthesis of 4-Ethynyl-2-fluoropyridine is the Sonogashira cross-coupling reaction.[10][11] This reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. A common strategy is to use a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by a deprotection step.[12]

Synthetic Workflow

Caption: Synthetic workflow for 4-Ethynyl-2-fluoropyridine.

Step-by-Step Experimental Protocol

Step 1: Sonogashira Coupling of 2-Fluoro-4-iodopyridine with Trimethylsilylacetylene

-

To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-4-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

-

Add degassed triethylamine (Et₃N) (3.0 eq) and a suitable solvent such as tetrahydrofuran (THF).

-

To the stirred mixture, add trimethylsilylacetylene (1.2 eq) dropwise.

-

Heat the reaction mixture to 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-fluoro-4-((trimethylsilyl)ethynyl)pyridine.

Step 2: Deprotection of the Trimethylsilyl Group

-

Dissolve the purified 2-fluoro-4-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in methanol (MeOH).

-

Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.[13]

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Ethynyl-2-fluoropyridine.

Reactivity and Applications

The dual functionality of 4-Ethynyl-2-fluoropyridine makes it a versatile reagent in organic synthesis.

-

The Ethynyl Group: The terminal alkyne can participate in a variety of reactions, including further Sonogashira couplings, click chemistry (cycloadditions), and conversion to other functional groups. This allows for the facile introduction of the fluoropyridine moiety into larger, more complex molecules.[14]

-

The Fluoropyridine Ring: The fluorine atom activates the pyridine ring for nucleophilic aromatic substitution (SₙAr), typically at the C6 position. This reactivity, combined with the potential for metal-catalyzed cross-coupling at other positions, provides multiple avenues for diversification.

The primary application of 4-Ethynyl-2-fluoropyridine and related compounds is in drug discovery . The fluoropyridine motif is a privileged structure in many biologically active compounds, and the ethynyl group serves as a convenient handle for constructing molecules with potential therapeutic applications, including kinase inhibitors and other targeted therapies.[1][15][16]

Safety and Handling

4-Ethynyl-2-fluoropyridine should be handled with appropriate safety precautions in a well-ventilated fume hood.[17][18][19][20]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed under an inert atmosphere.[18]

Conclusion

4-Ethynyl-2-fluoropyridine is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of a fluorinated pyridine ring and a reactive ethynyl group provides chemists with a powerful tool for the development of novel compounds in medicinal chemistry and materials science. This guide provides the essential information for the effective and safe utilization of this important synthetic intermediate.

References

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.

-

Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. University of Southampton.

-

2-Fluoropyridine(372-48-5) 1H NMR spectrum - ChemicalBook. ChemicalBook.

-

4-Ethynyl-2-fluoropyridine | - Frontier Specialty Chemicals. Frontier Specialty Chemicals.

-

Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives - SciELO México. SciELO México.

-

1231192-86-1 Cas No. | 4-Ethynyl-2-fluoropyridine - Apollo Scientific. Apollo Scientific.

-

Pyridones in drug discovery: Recent advances - PubMed. National Center for Biotechnology Information.

-

SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

-

Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions - Pearson. Pearson.

-

Safety Data Sheet - Biosynth. Biosynth.

-

Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. ResearchGate.

-

Struggling with TMS deprotection for weeks : r/Chempros - Reddit. Reddit.

-

The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

-

Flow Chemistry: Sonogashira Coupling. ThalesNano.

-

Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds - Sci-Hub. Sci-Hub.

-

DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. Thieme.

-

Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC - NIH. National Center for Biotechnology Information.

-

SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.

-

(PDF) Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications - ResearchGate. ResearchGate.

-

Trimethylsilylacetylene - Wikipedia. Wikipedia.

-

Pyridine, 4-ethenyl- - the NIST WebBook. National Institute of Standards and Technology.

-

Efficient synthesis of fluorescent alkynyl C-nucleosides via Sonogashira coupling for the preparation of DNA-based polyfluorophores - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.

-

Topical Collection : Feature Papers in Drug Discovery and Development - MDPI. MDPI.

-

Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF - ResearchGate. ResearchGate.

-

SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

-

Some Aspects of the Chemistry of Alkynylsilanes - Gelest, Inc. Gelest.

-

4-Fluoropyridine - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase.

-

1-ETHYNYL-2-FLUOROBENZENE(766-49-4) 1H NMR spectrum - ChemicalBook. ChemicalBook.

-

Safety Data Sheet - CymitQuimica. CymitQuimica.

-

Supporting Information for - The Royal Society of Chemistry. Royal Society of Chemistry.

-

Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek. Magritek.

-

Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. Royal Society of Chemistry.

Sources

- 1. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1231192-86-1 Cas No. | 4-Ethynyl-2-fluoropyridine | Apollo [store.apolloscientific.co.uk]

- 4. 4-Ethynyl-2-fluoropyridine | [frontierspecialtychemicals.com]

- 5. 2-Fluoropyridine(372-48-5) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 1-ETHYNYL-2-FLUOROBENZENE(766-49-4) 1H NMR spectrum [chemicalbook.com]

- 8. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 9. rsc.org [rsc.org]

- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]

- 13. reddit.com [reddit.com]

- 14. Efficient synthesis of fluorescent alkynyl C-nucleosides via Sonogashira coupling for the preparation of DNA-based polyfluorophores - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. fishersci.com [fishersci.com]

- 18. biosynth.com [biosynth.com]

- 19. assets.thermofisher.cn [assets.thermofisher.cn]

- 20. fishersci.com [fishersci.com]

The Lynchpin of Innovation: A Technical Guide to the Reactivity of the Ethynyl Group in 4-Ethynyl-2-fluoropyridine

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of unique structural motifs is paramount to accessing novel chemical space and unlocking new therapeutic possibilities. Among the vast arsenal of building blocks, 4-ethynyl-2-fluoropyridine has emerged as a particularly versatile and powerful scaffold. Its unique electronic architecture—a symphony of the electron-withdrawing fluorine atom, the coordinating pyridine nitrogen, and the reactive ethynyl group—offers a trifecta of opportunities for molecular elaboration. This in-depth guide provides a technical exploration of the synthesis and reactivity of the ethynyl group in 4-ethynyl-2-fluoropyridine, offering field-proven insights and detailed protocols to empower your research endeavors.

The Strategic Synthesis of 4-Ethynyl-2-fluoropyridine: A Multi-step Approach

The direct synthesis of 4-ethynyl-2-fluoropyridine is not commonly reported; however, a robust and logical synthetic pathway can be devised from readily available starting materials. The most strategic approach involves the initial synthesis of a suitable precursor, 4-halo-2-fluoropyridine, followed by a palladium-catalyzed Sonogashira coupling to introduce the ethynyl moiety.

A plausible and efficient precursor for this synthesis is 4-bromo-2-fluoropyridine. Its synthesis can be achieved from 2-bromopyridin-4-amine via a Sandmeyer-type reaction.[1] The subsequent Sonogashira coupling with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection, yields the desired 4-ethynyl-2-fluoropyridine.

Synthesis of the Precursor: 4-Bromo-2-fluoropyridine

The synthesis of 4-bromo-2-fluoropyridine is a critical first step. The following protocol is adapted from established procedures for the synthesis of fluoropyridines from their corresponding amines.[1]

Experimental Protocol: Synthesis of 4-Bromo-2-fluoropyridine

-

Diazotization: To a stirred suspension of 2-bromopyridin-4-amine (1.0 eq) in 50% aqueous tetrafluoroboric acid (HBF₄) at 0 °C, a solution of sodium nitrite (1.2 eq) in water is added dropwise, maintaining the temperature below 5 °C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

Neutralization: The reaction is carefully quenched by the slow addition of solid sodium bicarbonate until the cessation of CO₂ evolution.

-

Extraction: The aqueous solution is extracted with ethyl acetate (3 x V).

-

Washing and Drying: The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford 4-bromo-2-fluoropyridine.

Sonogashira Coupling: Introducing the Ethynyl Group

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2][3] In this case, 4-bromo-2-fluoropyridine is coupled with trimethylsilylacetylene, a convenient and safe source of acetylene. The trimethylsilyl (TMS) group serves as a protecting group and is readily removed in a subsequent step.

Experimental Protocol: Synthesis of 4-Ethynyl-2-fluoropyridine

-

Reaction Setup: A mixture of 4-bromo-2-fluoropyridine (1.0 eq), copper(I) iodide (0.05 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq) is placed in a dry Schlenk flask under an inert atmosphere (argon or nitrogen).

-

Solvent and Reagent Addition: Anhydrous triethylamine and tetrahydrofuran (THF) are added, followed by the addition of trimethylsilylacetylene (1.2 eq).

-

Reaction: The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: The reaction mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine.

-

Deprotection: The crude TMS-protected product is dissolved in THF, and a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq) in THF is added. The mixture is stirred at room temperature for 1-2 hours.

-

Final Purification: The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, concentrated, and purified by column chromatography to yield 4-ethynyl-2-fluoropyridine.

Table 1: Representative Yields for the Synthesis of 4-Ethynyl-2-fluoropyridine and its Precursors

| Step | Product | Starting Material | Typical Yield (%) | Reference |

| 1 | 4-Bromo-2-fluoropyridine | 2-Bromopyridin-4-amine | 60-75 | Adapted from[1] |

| 2 | 4-Ethynyl-2-fluoropyridine | 4-Bromo-2-fluoropyridine | 70-85 | Adapted from[2][3] |

Diagram 1: Synthetic Workflow for 4-Ethynyl-2-fluoropyridine

Caption: A three-step synthetic route to 4-ethynyl-2-fluoropyridine.

The Reactivity Landscape of the Ethynyl Group

The ethynyl group of 4-ethynyl-2-fluoropyridine is a versatile functional handle, rendered electron-deficient by the cumulative electron-withdrawing effects of the 2-fluoro substituent and the pyridine nitrogen. This electronic characteristic governs its participation in a variety of powerful chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions: The Sonogashira Reaction

The terminal alkyne of 4-ethynyl-2-fluoropyridine is primed for further Sonogashira couplings, enabling the facile construction of internal alkynes. This reaction is a cornerstone of modern organic synthesis, allowing for the connection of the 2-fluoropyridyl scaffold to a wide array of aryl, heteroaryl, and vinyl partners.

Mechanistic Insight: The catalytic cycle of the Sonogashira reaction involves the oxidative addition of the aryl/vinyl halide to the Pd(0) catalyst, followed by a transmetalation step with a copper(I) acetylide (formed in situ from the terminal alkyne, a copper(I) salt, and a base), and concluding with reductive elimination to furnish the coupled product and regenerate the Pd(0) catalyst.

Experimental Protocol: General Procedure for Sonogashira Coupling of 4-Ethynyl-2-fluoropyridine

-

Reaction Setup: To a solution of 4-ethynyl-2-fluoropyridine (1.0 eq) and the desired aryl/vinyl halide (1.1 eq) in a suitable solvent (e.g., THF, DMF, or a mixture with an amine base like triethylamine or diisopropylamine), add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 1-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

-

Reaction Conditions: The reaction is typically stirred at room temperature or gently heated (40-80 °C) under an inert atmosphere until completion.

-

Workup and Purification: Upon completion, the reaction mixture is worked up by filtration, extraction, and purified by column chromatography.

Table 2: Representative Examples of Sonogashira Couplings with Pyridyl Alkynes

| Pyridyl Alkyne | Coupling Partner | Catalyst System | Solvent | Yield (%) | Reference |

| 2-Ethynylpyridine | Iodobenzene | Pd(PPh₃)₄ / CuI | Et₃N | 95 | [3] |

| 3-Ethynylpyridine | 4-Bromotoluene | PdCl₂(PPh₃)₂ / CuI | THF / Et₃N | 88 | [2] |

| 4-Ethynylpyridine | 1-Iodonaphthalene | Pd(OAc)₂ / PPh₃ / CuI | DMF / Et₃N | 92 | [2] |

Diagram 2: Catalytic Cycle of the Sonogashira Coupling

Caption: A simplified representation of the Sonogashira catalytic cycle.

Cycloaddition Reactions: Building Molecular Complexity

The electron-deficient nature of the alkyne in 4-ethynyl-2-fluoropyridine makes it an excellent dienophile in [4+2] Diels-Alder reactions and a dipolarophile in [3+2] 1,3-dipolar cycloadditions.[4][5][6][7][8] These reactions provide powerful strategies for the rapid construction of complex polycyclic and heterocyclic systems.

In the Diels-Alder reaction, 4-ethynyl-2-fluoropyridine can react with a conjugated diene to form a six-membered ring.[4][6][7][8] The electron-withdrawing nature of the 2-fluoropyridyl group enhances the dienophilic character of the alkyne, facilitating the reaction with electron-rich dienes.

Mechanistic Consideration: The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a cyclic transition state. The stereochemistry of the diene is retained in the product.

1,3-dipolar cycloadditions involve the reaction of a 1,3-dipole (e.g., an azide, nitrile oxide, or nitrone) with a dipolarophile (the alkyne) to form a five-membered heterocyclic ring.[5] This class of reactions is particularly valuable for the synthesis of triazoles, isoxazoles, and other important heterocycles found in many biologically active compounds. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,2,3-triazoles.

Diagram 3: Representative Cycloaddition Reactions

Caption: General schemes for Diels-Alder and 1,3-dipolar cycloadditions.

Nucleophilic Addition Reactions: Michael-Type Additions

The polarization of the ethynyl group in 4-ethynyl-2-fluoropyridine makes it susceptible to nucleophilic attack, in a reaction analogous to the Michael addition.[9][10][11] A variety of soft nucleophiles, such as thiols, amines, and stabilized carbanions, can add across the triple bond, leading to the formation of functionalized vinylpyridines.

Mechanistic Rationale: The electron-withdrawing 2-fluoropyridyl group activates the β-carbon of the alkyne towards nucleophilic attack. The reaction typically proceeds via a conjugate addition mechanism, often under basic conditions to generate the active nucleophile.

Experimental Protocol: General Procedure for Michael-Type Addition

-

Nucleophile Generation: In a suitable solvent, the nucleophile (e.g., a thiol or an amine) is treated with a base (e.g., sodium hydride, potassium carbonate, or an organic base) to generate the corresponding thiolate or amide.

-

Addition to Alkyne: A solution of 4-ethynyl-2-fluoropyridine in an appropriate solvent is added to the solution of the activated nucleophile.

-

Reaction and Workup: The reaction is stirred at a suitable temperature (ranging from room temperature to elevated temperatures) until completion. The reaction is then quenched, extracted, and the product is purified by chromatography.

Applications in Drug Discovery and Materials Science

The unique combination of a fluorinated pyridine ring and a reactive ethynyl group makes 4-ethynyl-2-fluoropyridine a highly valuable building block in both medicinal chemistry and materials science.

In drug discovery , the 2-fluoropyridine motif is a common feature in many bioactive molecules, as the fluorine atom can enhance metabolic stability, modulate pKa, and improve binding affinity.[12] The ethynyl group serves as a versatile handle for the introduction of further diversity through the reactions described above, enabling the rapid exploration of structure-activity relationships (SAR). The rigid nature of the alkyne can also be exploited to orient substituents in a well-defined manner within a receptor binding pocket.

In materials science , the ethynyl group can be used for the synthesis of conjugated polymers and organic electronic materials. The incorporation of the polar 2-fluoropyridine unit can influence the electronic properties, solubility, and solid-state packing of these materials.

Conclusion

4-Ethynyl-2-fluoropyridine stands as a testament to the power of strategic molecular design. The interplay between the fluorine atom, the pyridine nitrogen, and the ethynyl group creates a scaffold with a rich and predictable reactivity profile. By understanding and harnessing the diverse transformations of the ethynyl group—from robust Sonogashira couplings to elegant cycloadditions and nucleophilic additions—researchers can unlock a wealth of opportunities for the synthesis of novel and impactful molecules. This guide serves as a foundational resource to empower scientists and drug developers to confidently incorporate this versatile building block into their synthetic strategies, accelerating the pace of innovation in their respective fields.

References

- CN102898358A - Preparation method of fluoropyridine compounds - Google P

- Detailed experimental procedure for the synthesis of 4-fluoropyridine. (URL not available)

-

The Diels-Alder Reaction - Master Organic Chemistry. [Link]

-

1,3-Dipolar cycloaddition - Wikipedia. [Link]

- Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles - PMC - NIH. (URL not available)

- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c

-

Diels-Alder Reaction - Organic Chemistry Portal. [Link]

-

The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. [Link]

- 1,3-Dipolar Cycloaddition Reactions of 2-Arylmethylidentiazolo[3,2-a]pyrimidines with Azomethinylides: Studying the Supramolecular Organization of Products in the Crystalline Phase - ResearchG

-

2-Fluoro-4-iodopyridine - Chem-Impex. [Link]

- N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors - NIH. (URL not available)

-

1,3-Dipolar Cycloaddition Reactions of 2-Arylmethylidentiazolo[3,2-a]pyrimidines with Azomethinylides: Studying the Supramolecular Organization of Products in the Crystalline Phase - MDPI. [Link]

- Application Notes and Protocols: Sonogashira Coupling of Terminal Alkynes with 6-Chlorohept-4-en-2-yne - Benchchem. (URL not available)

-

14.12: The Diels–Alder Reaction - Chemistry LibreTexts. [Link]

- Synthesis and anticancer activity of novel 2-substituted pyranopyridine deriv

-

Recent advances in 1,3-dipolar cycloaddition reactions on solid supports - PubMed. [Link]

- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH. (URL not available)

- Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles.. (URL not available)

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org.. [Link]

- Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance - International Journal of Pharmaceutical Sciences. (URL not available)

-

Diels-Alder reaction (video) - Khan Academy. [Link]

- 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1) - Chemical Science Review and Letters. (URL not available)

-

Synthesis and cytotoxic activity of novel derivatives of 4'-demethylepipodophyllotoxin. [Link]

-

Michael addition reaction - Wikipedia. [Link]

- Synthesis of internal alkynes. a Sonogashira coupling of unactivated...

-

Michael Addition Reaction Mechanism - Chemistry Steps. [Link]

- US3703521A - Method for the preparation of stable 4-fluoropyridine salts - Google P

- Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry - ACS Public

Sources

- 1. 2-Bromo-4-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 6. Diels-Alder Reaction [organic-chemistry.org]

- 7. Diels–Alder Reaction [sigmaaldrich.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 11. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Fluoro Group: A Linchpin in Pyridine Ring Reactivity for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Subtle Power of a Single Atom

In the intricate world of medicinal chemistry, the strategic placement of a single atom can profoundly alter the properties of a molecule, transforming a simple scaffold into a potent therapeutic agent. Among the halogens, fluorine stands out for its unique electronic properties and minimal steric footprint. When appended to a pyridine ring, particularly at the 2-position, a fluorine atom imparts a remarkable and multifaceted influence on the ring's reactivity. This guide delves into the core principles governing the role of the 2-fluoro group, providing a comprehensive understanding of its impact on synthetic strategies and its ultimate application in the design of novel pharmaceuticals. We will explore the nuanced electronic effects that dictate reaction pathways, from facilitating nucleophilic substitution to directing metallation, and examine how these characteristics are leveraged in the synthesis of complex, biologically active molecules.

The Electronic Influence of the 2-Fluoro Substituent: A Duality of Effects

The reactivity of the 2-fluoropyridine system is fundamentally governed by the strong electronegativity of the fluorine atom and its interplay with the electron-deficient nature of the pyridine ring. This creates a fascinating duality of electronic effects:

-

Inductive Electron Withdrawal (-I Effect): Fluorine, being the most electronegative element, exerts a powerful inductive effect, pulling electron density away from the carbon atom to which it is attached (C2). This effect is transmitted through the sigma bonds of the ring, leading to a general deactivation of the entire ring towards electrophilic attack. This electron deficiency is most pronounced at the ortho (C3) and para (C5) positions relative to the fluorine atom.

-

Mesomeric Electron Donation (+M Effect): Despite its strong inductive pull, fluorine possesses lone pairs of electrons in its p-orbitals that can be delocalized into the π-system of the pyridine ring. This mesomeric or resonance effect donates electron density to the ring, partially counteracting the inductive withdrawal. However, due to the poor overlap between the 2p orbitals of carbon and fluorine, this resonance effect is significantly weaker than the inductive effect.

The net result of these opposing forces is a pyridine ring that is highly polarized and activated at specific positions for certain types of reactions, while being deactivated for others.

Nucleophilic Aromatic Substitution (SNAr): The 2-Fluoro Group as an Exceptional Leaving Group

One of the most significant consequences of the 2-fluoro substitution is the remarkable acceleration of nucleophilic aromatic substitution (SNAr) reactions.[1][2] The pyridine ring is inherently electron-deficient, making it susceptible to attack by nucleophiles. The 2-fluoro group dramatically enhances this reactivity for several key reasons:

-

Activation of the C2 Position: The strong inductive withdrawal by the fluorine atom makes the C2 carbon highly electrophilic and thus an excellent site for nucleophilic attack.

-

Stabilization of the Meisenheimer Complex: The rate-determining step in an SNAr reaction is typically the formation of a negatively charged intermediate known as the Meisenheimer complex. The highly electronegative fluorine atom effectively stabilizes this intermediate by withdrawing electron density, thereby lowering the activation energy of the reaction.

-

Fluorine as a Superior Leaving Group in this Context: While typically considered a poor leaving group in SN2 reactions due to the strength of the C-F bond, in the context of SNAr, the departure of the fluoride ion is not the rate-limiting step. The high electronegativity of fluorine is the dominant factor accelerating the initial nucleophilic attack. In fact, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine.[1][2]

This enhanced reactivity allows SNAr reactions on 2-fluoropyridines to be conducted under much milder conditions than with other 2-halopyridines, often tolerating a wide range of functional groups.[1] This feature is particularly valuable in the late-stage functionalization of complex molecules, a crucial strategy in modern drug discovery.[1]

Table 1: Relative Reactivity of 2-Halopyridines in SNAr with Sodium Ethoxide in Ethanol

| 2-Halopyridine | Relative Rate | Reference |

| 2-Fluoropyridine | 320 | [1][2] |

| 2-Chloropyridine | 1 | [1][2] |

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution of 2-Fluoropyridine

This protocol provides a general framework for the SNAr reaction of a 2-fluoropyridine with a generic nucleophile.

Materials:

-

2-Fluoropyridine derivative (1.0 equiv)

-

Nucleophile (1.1 - 2.0 equiv)

-

Base (e.g., K2CO3, Cs2CO3, NaH) (1.5 - 3.0 equiv)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, acetonitrile)

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the 2-fluoropyridine derivative and the anhydrous solvent.

-

Add the base to the solution and stir for 5-10 minutes.

-

Add the nucleophile to the reaction mixture.

-

Heat the reaction to the desired temperature (ranging from room temperature to 150 °C, depending on the nucleophile's reactivity) and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography, recrystallization, or distillation.

Self-Validation: The progress of the reaction can be monitored for the disappearance of the starting 2-fluoropyridine and the appearance of the desired product. The final product should be characterized by spectroscopic methods (1H NMR, 13C NMR, MS) to confirm its identity and purity.

Caption: Generalized mechanism of SNAr on 2-fluoropyridine.

Electrophilic Aromatic Substitution: A Deactivated Ring with Specific Outcomes

In stark contrast to its reactivity towards nucleophiles, the 2-fluoropyridine ring is significantly deactivated towards electrophilic aromatic substitution (EAS).[3] The potent electron-withdrawing inductive effect of the fluorine atom, compounded by the inherent electron deficiency of the pyridine nitrogen, makes the ring a poor nucleophile.

Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation are generally sluggish and require harsh conditions. When these reactions do occur, the substitution pattern is influenced by both the fluorine and the ring nitrogen. The pyridine nitrogen directs electrophilic attack to the 3- and 5-positions. The 2-fluoro group, being an ortho, para-director (though strongly deactivating), would also favor substitution at the 3- and 5-positions. Consequently, electrophilic substitution on 2-fluoropyridine, when forced, typically yields the 3- or 5-substituted product, with the 5-substituted isomer often being the major product due to reduced steric hindrance.

Directed Ortho-Metallation (DoM): The 2-Fluoro Group as a Directing Group

Directed ortho-metallation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. In this reaction, a directing group on the ring coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. The 2-fluoro group can serve as a directing group, facilitating the lithiation at the C3 position.

Studies have shown that the lithiation of 2-fluoropyridine with lithium diisopropylamide (LDA) proceeds at the C3 position.[4] This allows for the introduction of a wide variety of electrophiles at this position, providing a versatile route to 3-substituted 2-fluoropyridines.

Experimental Workflow: Directed Ortho-Metallation of 2-Fluoropyridine

This workflow outlines the key steps for the DoM of 2-fluoropyridine followed by quenching with an electrophile.

Materials:

-

2-Fluoropyridine (1.0 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) (1.1 equiv, freshly prepared or commercial solution)

-

Electrophile (1.2 equiv)

Procedure:

-

Dissolve 2-fluoropyridine in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the LDA solution to the stirred 2-fluoropyridine solution.

-

Stir the reaction mixture at -78 °C for the specified time (typically 1-2 hours) to ensure complete lithiation.

-

Add the electrophile to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Dry, concentrate, and purify the product as described previously.

Self-Validation: The regioselectivity of the lithiation can be confirmed by spectroscopic analysis (e.g., 1H NMR, NOE experiments) of the purified product.

Caption: Workflow for directed ortho-metallation of 2-fluoropyridine.

Transition Metal-Catalyzed Cross-Coupling Reactions

2-Fluoropyridines can participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. However, the high strength of the C-F bond often makes oxidative addition, the initial step in many catalytic cycles, challenging compared to other halogens like chlorine, bromine, and iodine. Consequently, more reactive catalytic systems or harsher reaction conditions may be required.

Despite this, the development of specialized catalyst systems has enabled the successful use of 2-fluoropyridines in these transformations. The ability to use 2-fluoropyridines in cross-coupling reactions provides another avenue for the synthesis of complex substituted pyridines.

The Role of the 2-Fluoro Group in Drug Design and Development

The unique reactivity profile of 2-fluoropyridines makes them highly valuable building blocks in medicinal chemistry.[5][6] The introduction of a fluorine atom can have several beneficial effects on the properties of a drug candidate:

-

Metabolic Stability: The strength of the C-F bond can block metabolic oxidation at that position, increasing the metabolic stability and half-life of a drug.[6]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms, which can be crucial for optimizing a drug's solubility, absorption, and target engagement.[6]

-

Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets like enzymes and receptors, potentially increasing binding affinity and potency.[6]

-

Improved Pharmacokinetics: The introduction of fluorine can influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[6]

The ability to readily displace the 2-fluoro group via SNAr allows for the rapid generation of libraries of analogs for structure-activity relationship (SAR) studies, accelerating the drug discovery process.[1]

Conclusion: A Versatile Tool for Chemical Innovation

The 2-fluoro group is far more than a simple substituent on a pyridine ring; it is a powerful modulator of reactivity that provides chemists with a versatile toolkit for the synthesis of complex and biologically important molecules. Its ability to dramatically accelerate nucleophilic aromatic substitution, direct ortho-metallation, and fine-tune the electronic and pharmacokinetic properties of a molecule has solidified the 2-fluoropyridine scaffold as a cornerstone in modern drug discovery. As our understanding of its nuanced effects continues to grow, so too will the innovative applications of this remarkable chemical entity in the pursuit of new and improved therapeutics.

References

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

-

The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]

-

Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. ACS Publications. [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

-

Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. ResearchGate. [Link]

-

Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. PubMed Central. [Link]

-

(L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. [Link]

Sources

- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Safe Handling of 4-Ethynyl-2-fluoropyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and Its Associated Risks

4-Ethynyl-2-fluoropyridine is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a pyridine ring substituted with a fluorine atom and an ethynyl group, makes it a valuable building block for synthesizing complex molecules with potential therapeutic applications. The fluorine atom can enhance metabolic stability and binding affinity, while the terminal alkyne provides a versatile handle for "click" chemistry and other coupling reactions.

However, the very features that make this compound chemically useful also necessitate a rigorous and informed approach to its handling. The combination of a pyridine core, a reactive alkyne, and a metabolically influential fluorine atom presents a specific hazard profile that must be thoroughly understood and mitigated. This guide provides a comprehensive overview of the safety, handling, and emergency procedures for 4-Ethynyl-2-fluoropyridine, grounded in established safety protocols and an understanding of its chemical reactivity. The core principle is not merely to follow steps, but to understand the causality behind them, ensuring a self-validating system of safety in the laboratory.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice. For 4-Ethynyl-2-fluoropyridine, the primary hazards identified from Safety Data Sheets (SDS) are significant irritation to the skin, eyes, and respiratory system.[1][2] It is classified as a combustible material, demanding strict control over ignition sources.[1]

Globally Harmonized System (GHS) Classification

Understanding the GHS classification is critical for immediate hazard recognition. The data for analogous compounds like 2- and 4-ethynylpyridine and 2-fluoropyridine provide a strong basis for assessing the risks of 4-Ethynyl-2-fluoropyridine.[1][2][3]

| Hazard Class | Hazard Category | GHS Code | Hazard Statement | Signal Word |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation | Warning |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319 | Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation | Warning |

| Flammable Liquids / Combustible Material | Category 3 / Combustible | H226 / H227 | Flammable liquid and vapor / Combustible liquid | Warning |

Data synthesized from SDS of structurally similar compounds.[1][2][3]

Expert Insight: The irritant properties are likely due to the reactivity of the pyridine ring system, which can interact with biological macromolecules. The respiratory irritation is a key concern, especially when handling the compound as a powder or volatile liquid, as inhalation is a primary exposure route.[1][4][5] The terminal alkyne group, while useful synthetically, can also pose stability risks under certain conditions, such as in the presence of certain metals or upon heating, which could lead to decomposition or polymerization.

Section 2: Laboratory Handling Protocols

All handling of 4-Ethynyl-2-fluoropyridine must be predicated on the principle of minimizing exposure. This involves a multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls & Work Environment

-

Chemical Fume Hood: All manipulations of 4-Ethynyl-2-fluoropyridine, including weighing, dissolution, and addition to reaction mixtures, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[2][6]

-

Ventilation: Ensure the laboratory has adequate general ventilation. Mechanical exhaust is required.[2]

-

Safety Equipment: An operational eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[2][7]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected based on the specific hazards and used correctly.

| PPE Category | Specification | Rationale and Best Practices |

| Eye & Face Protection | Chemical safety goggles meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards. A face shield should be worn in addition to goggles when there is a significant splash risk.[7] | Protects against splashes and airborne particles. Contact lenses should be avoided, or if worn, removed immediately upon eye contact before rinsing.[1] |

| Hand Protection | Nitrile or butyl rubber gloves. | Provides a chemical barrier to prevent skin contact. Gloves must be inspected before use and changed immediately if contaminated. Do not reuse disposable gloves.[6] |

| Body Protection | A flame-resistant lab coat worn over full-length clothing. | Prevents contamination of personal clothing and provides a layer of protection against splashes.[2] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with organic vapor cartridges. | Required when engineering controls are insufficient or when handling the powder outside of a fume hood where aerosolization is possible.[2][3] |

Step-by-Step Handling Workflow

The following protocol outlines the critical steps for safely handling 4-Ethynyl-2-fluoropyridine from receipt to disposal.

-

Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the fume hood of all unnecessary items and verify its proper function. Prepare all necessary equipment (spatulas, glassware, solvents) within the hood.[6]

-

Weighing & Transfer: If solid, handle the compound gently to avoid creating dust.[6] If liquid, use a calibrated pipette or syringe. Conduct all transfers over a spill tray within the fume hood.

-

Solution Preparation: When dissolving, add the 4-Ethynyl-2-fluoropyridine slowly to the solvent to avoid splashing. Keep containers covered or sealed whenever possible.[6]

-

Post-Handling: After use, decontaminate all surfaces and equipment that came into contact with the chemical. A common procedure is to rinse with a suitable solvent (e.g., ethanol or acetone) followed by soap and water.[6]

-

PPE Removal: Remove PPE in the correct order to avoid self-contamination: gloves first, followed by the lab coat (turning it inside out), and finally eye protection.

-

Hygiene: Wash hands thoroughly with soap and water immediately after handling the compound and removing PPE.[1][2][4]

Section 3: Storage, Stability, and Incompatibilities

Proper storage is crucial to maintain the integrity of 4-Ethynyl-2-fluoropyridine and prevent the formation of hazardous byproducts.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Keep refrigerated.[1][4] | Low temperatures slow down potential decomposition or polymerization pathways. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon).[4] | Protects the sensitive ethynyl group from oxidation. |

| Container | Keep in a tightly closed container.[1][2][4][7] | Prevents contamination and exposure to moisture and air. |

| Location | Store in a dry, cool, and well-ventilated place away from heat, sparks, and flame.[1][7] | Mitigates the risk of fire due to the compound's combustible nature. |

Known Incompatibilities

To prevent dangerous reactions, 4-Ethynyl-2-fluoropyridine should be kept away from:

-

Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[7]

-

Acids, Acid Anhydrides, and Acid Chlorides: Can react exothermically with the pyridine nitrogen.[7]

-

Heat, Sparks, and Open Flames: As a combustible material, these are potent ignition sources.[1][7]

Section 4: Emergency Procedures

Rapid and correct response to an exposure or spill is critical to minimizing harm.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Immediately remove the person to fresh air and keep them comfortable for breathing.[1][4] If symptoms persist or if breathing is difficult, call a POISON CENTER or doctor.[1][4] |

| Skin Contact | Take off immediately all contaminated clothing.[7] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] If skin irritation occurs, seek medical advice/attention.[4][7] |

| Eye Contact | Rinse cautiously with water for several minutes (at least 15).[1][3][4][7] Remove contact lenses, if present and easy to do, and continue rinsing.[1][3][7] If eye irritation persists, get medical advice/attention.[4][7] |

| Ingestion | Do NOT induce vomiting.[4] Rinse mouth with water.[3][7] Call a POISON CENTER or doctor if you feel unwell.[1][7] |

Spill Management

-

Small Spills: Ensure adequate ventilation. Absorb the spill with an inert, non-combustible material (e.g., dry sand, vermiculite). Place the material into a suitable, labeled container for hazardous waste disposal.

-

Large Spills: Evacuate the area immediately. Prevent the spill from entering drains.[8] Contact your institution's Environmental Health and Safety (EHS) department for assistance.

-

General: Avoid breathing vapors/dust and prevent contact with skin and eyes.[2][3][7][8]

Section 5: Waste Disposal

All waste containing 4-Ethynyl-2-fluoropyridine must be treated as hazardous waste.[1]

-

Solid Waste: Collect contaminated items (e.g., gloves, weighing paper) in a dedicated, sealed, and clearly labeled hazardous waste container.[6]

-

Liquid Waste: Collect unused material and reaction waste in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

-

Disposal: All disposal must be conducted through an approved waste disposal plant and in accordance with local, state, and federal regulations.[1][4][7]

Conclusion

4-Ethynyl-2-fluoropyridine is a potent tool for chemical innovation, but its utility is matched by its potential hazards. A culture of safety, built on a foundation of understanding the compound's reactivity and adhering to rigorous handling protocols, is non-negotiable. By integrating the principles and procedures outlined in this guide—from engineering controls and PPE to emergency preparedness—researchers can mitigate risks and ensure a safe laboratory environment for themselves and their colleagues. Safety is not an impediment to research; it is the framework that enables sustainable and successful scientific advancement.

References

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

-

CDMS.net. (2015). SAFETY DATA SHEET CARBARYL 4L. Retrieved from [Link]

-

Polfuss, M., et al. (2022). Safe handling of hazardous drugs. PubMed. Retrieved from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2015). Pyridine: Human health tier II assessment. Retrieved from [Link]

-

CCO Health System Guidelines. (n.d.). Safe Handling of Cytotoxics: Guideline Recommendations. MDPI. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. biosynth.com [biosynth.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. fishersci.com [fishersci.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com [carlroth.com]

A Theoretical Investigation of the Electron Density Distribution in 4-Ethynyl-2-fluoropyridine: A Guide for Researchers in Drug Discovery and Materials Science

Abstract

This technical guide provides a comprehensive framework for the theoretical study of the electron density of 4-Ethynyl-2-fluoropyridine, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. In the absence of direct experimental studies on this specific molecule, this document serves as a detailed protocol and predictive analysis based on established computational chemistry principles and findings from analogous molecular systems. We delve into the application of Density Functional Theory (DFT) to elucidate the electronic structure, reactivity, and intermolecular interaction potential of 4-Ethynyl-2-fluoropyridine. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique electronic properties conferred by the combination of fluoro and ethynyl substituents on a pyridine scaffold.

Introduction: The Significance of Substituted Pyridines

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and functional materials. Its electronic properties can be finely tuned through substitution, allowing for the modulation of bioactivity, metabolic stability, and material characteristics. The introduction of a fluorine atom, for instance, is a common strategy in drug design to alter properties like lipophilicity and metabolic stability. Similarly, the ethynyl group provides a rigid linker and can participate in various chemical transformations and intermolecular interactions, making it a valuable moiety in the design of complex molecules.

4-Ethynyl-2-fluoropyridine (CAS: 1231192-86-1) combines these two influential functional groups. Understanding the interplay between the electron-withdrawing fluorine atom and the π-system of the ethynyl group is crucial for predicting the molecule's behavior and designing novel applications. This guide outlines a robust computational workflow to investigate the electron density of 4-Ethynyl-2-fluoropyridine, providing insights into its chemical reactivity and potential for forming non-covalent interactions.

Theoretical Framework: Tools for Analyzing Electron Density

A thorough understanding of a molecule's electron density is fundamental to predicting its chemical behavior. Several computational tools provide invaluable insights into this property.

-

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used and reliable method for calculating the electronic properties of molecules, including their geometry, energy, and electron density. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining accurate results.

-

Molecular Electrostatic Potential (MESP): The MESP is a visual representation of the electrostatic potential on the surface of a molecule. It is a powerful tool for predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions play a key role in molecular recognition. Regions of negative potential (electron-rich) are attractive to electrophiles, while regions of positive potential (electron-poor) are attractive to nucleophiles.

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the steps for conducting a comprehensive theoretical study of 4-Ethynyl-2-fluoropyridine's electron density.

Step 1: Molecular Structure Optimization

-

Construct the 3D structure of 4-Ethynyl-2-fluoropyridine using a molecular modeling software (e.g., GaussView, Avogadro).

-

Perform a geometry optimization using DFT. A common and effective choice of methodology is the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for molecules of this size.

-

Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

Step 2: Electron Density and MESP Calculation

-

Using the optimized geometry from Step 1, perform a single-point energy calculation at the same level of theory.

-

Generate the electron density and MESP surfaces. The MESP is typically mapped onto an isosurface of the electron density (e.g., 0.001 a.u.) to visualize the electrostatic potential across the molecule's surface.

Step 3: Frontier Molecular Orbital Analysis

-

From the output of the single-point energy calculation, visualize the HOMO and LUMO.

-

Record the energies of the HOMO and LUMO to calculate the HOMO-LUMO gap. This provides an estimate of the molecule's kinetic stability and chemical reactivity.

Step 4: Natural Bond Orbital (NBO) Analysis

-

Perform an NBO analysis to gain a deeper understanding of the bonding and charge distribution within the molecule.

-

Analyze the NBO output to determine the natural atomic charges on each atom and to identify key donor-acceptor interactions that contribute to the molecule's stability.

Caption: Computational workflow for the theoretical analysis of 4-Ethynyl-2-fluoropyridine.

Predicted Electronic Properties and Discussion

Based on the known electronic effects of the substituents and the pyridine core, we can predict the key features of 4-Ethynyl-2-fluoropyridine's electron density.

Molecular Electrostatic Potential (MESP):

-

The nitrogen atom of the pyridine ring is expected to be the most electron-rich region, exhibiting a strong negative electrostatic potential. This makes it a primary site for hydrogen bonding and coordination to metal ions.

-

The hydrogen atom of the ethynyl group will likely have a positive electrostatic potential, making it a potential hydrogen bond donor.

-

The fluorine atom, being highly electronegative, will draw electron density towards itself, but the surrounding region on the molecular surface might not be strongly negative due to the overall electronic structure. The C-F bond itself will be highly polarized.

Caption: Predicted MESP regions of 4-Ethynyl-2-fluoropyridine.

Frontier Molecular Orbitals:

-

HOMO: The HOMO is expected to be a π-orbital with significant contributions from the pyridine ring and the ethynyl group. Its energy will be influenced by the electron-withdrawing fluorine atom, likely leading to a lower HOMO energy compared to unsubstituted ethynylpyridine.

-

LUMO: The LUMO is anticipated to be a π*-orbital, also distributed over the pyridine ring and the ethynyl moiety. The electron-withdrawing nature of both the nitrogen atom and the fluorine atom will likely result in a low-lying LUMO, making the molecule a good electron acceptor.

-

HOMO-LUMO Gap: The combination of a stabilized HOMO and a low-lying LUMO is expected to result in a moderate HOMO-LUMO gap, suggesting that the molecule could be involved in charge-transfer interactions.

Table 1: Predicted Frontier Orbital Energies of 4-Ethynyl-2-fluoropyridine in Comparison to Related Molecules.

| Molecule | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted HOMO-LUMO Gap (eV) |

| Pyridine | ~ -6.8 | ~ -0.5 | ~ 6.3 |

| 2-Fluoropyridine | ~ -7.0 | ~ -0.7 | ~ 6.3 |

| 4-Ethynylpyridine | ~ -6.5 | ~ -0.9 | ~ 5.6 |

| 4-Ethynyl-2-fluoropyridine | ~ -6.7 | ~ -1.1 | ~ 5.6 |

| Note: These are estimated values based on trends observed in substituted pyridines and should be confirmed by DFT calculations. |

Implications for Drug Development and Materials Science

The predicted electronic properties of 4-Ethynyl-2-fluoropyridine have several important implications:

-

Drug Design: The distinct regions of positive and negative electrostatic potential suggest that this molecule can participate in specific hydrogen bonding and other non-covalent interactions with biological targets. The fluorinated pyridine core is also a favorable motif for improving metabolic stability and binding affinity.

-

Materials Science: The extended π-system and the potential for charge-transfer interactions make 4-Ethynyl-2-fluoropyridine a promising building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

-

Chemical Synthesis: The predicted reactivity of the molecule can guide its use in further chemical synthesis. For example, the ethynyl group can be used in click chemistry or Sonogashira coupling reactions to build more complex molecular architectures.

Conclusion

This technical guide provides a comprehensive roadmap for the theoretical investigation of the electron density of 4-Ethynyl-2-fluoropyridine. By employing a systematic computational workflow based on Density Functional Theory, researchers can gain valuable insights into the electronic structure, reactivity, and intermolecular interaction potential of this promising molecule. The predictions presented herein, based on the analysis of analogous systems, highlight the unique electronic landscape of 4-Ethynyl-2-fluoropyridine, making it an attractive candidate for applications in drug discovery and materials science. The detailed protocol provided will enable scientists to perform their own in-depth analyses and further explore the potential of this and other substituted heterocyclic compounds.

References

-

Benassi, E., Vaganova, T., Malykhin, E., & Fan, H. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(35), 18958-18974. Available from: [Link]

- Earles, J. C., Gordon, K. C., Stephenson, A. W. I., Partridge, A. C., & Officer, D. L. (2011). Spectroscopic and computational study of β-ethynylphenylene substituted zinc and free-base por

Methodological & Application

4-Ethynyl-2-fluoropyridine: A Precision Tool for Late-Stage Functionalization of Complex Molecules

PART 1: CORE DIRECTIVE

Abstract: The Strategic Advantage of Late-Stage Functionalization

In the competitive landscape of drug discovery and development, the ability to rapidly generate and test analogs of a lead compound is paramount. Late-stage functionalization (LSF) has emerged as a powerful strategy to achieve this, allowing for the modification of complex molecular scaffolds in the final steps of a synthetic route. This approach circumvents the need for lengthy de novo syntheses for each new analog, thereby accelerating the exploration of structure-activity relationships (SAR). An ideal reagent for LSF is one that is compact, stable, and possesses orthogonal reactive handles that can be selectively addressed under mild conditions. 4-Ethynyl-2-fluoropyridine has garnered significant attention as such a reagent, offering a unique combination of a terminal alkyne and a fluorine-substituted pyridine ring, both of which are prevalent motifs in medicinal chemistry.

This guide provides an in-depth technical overview of the applications and protocols for utilizing 4-ethynyl-2-fluoropyridine in LSF strategies. We will delve into the key reactions this versatile building block can undergo, including Sonogashira cross-coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"), and nucleophilic aromatic substitution (SNAr). Through detailed protocols, mechanistic insights, and practical considerations, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively integrate 4-ethynyl-2-fluoropyridine into their research endeavors.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Pillar 1: Expertise & Experience - Understanding the Reagent's Dual Reactivity

The synthetic utility of 4-ethynyl-2-fluoropyridine lies in the distinct reactivity of its two functional groups: the terminal alkyne and the 2-fluoro substituent on the pyridine ring.

-

The Terminal Alkyne: This functional group is a cornerstone of modern organic synthesis, primarily due to its participation in highly reliable and versatile reactions. The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction, allows for the formation of a C(sp)-C(sp2) bond, directly linking the pyridine core to aryl or vinyl halides.[1] This reaction is instrumental in constructing complex molecular architectures.[2] Additionally, the terminal alkyne is the key component in CuAAC, a prime example of "click chemistry."[3] This reaction with an azide partner forms a stable triazole linkage, a common bioisostere in medicinal chemistry.

-

The 2-Fluoropyridine Moiety: The fluorine atom at the 2-position of the pyridine ring serves a dual purpose. Firstly, it acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The high electronegativity of fluorine accelerates SNAr reactions on pyridines compared to their chloro-analogs.[4] This allows for the introduction of a variety of nucleophiles at this position. Secondly, the incorporation of fluorine into a drug candidate can significantly enhance its metabolic stability, binding affinity, and pharmacokinetic profile.[5] Fluorine's ability to block sites of metabolic oxidation is a well-established strategy in drug design.[6]

Pillar 2: Trustworthiness - Self-Validating Protocols

The protocols detailed below are designed to be robust and reproducible. Each step is accompanied by explanations of the underlying chemical principles, ensuring that the researcher understands the "why" behind the "how."

This protocol describes a general procedure for the palladium- and copper-catalyzed coupling of 4-ethynyl-2-fluoropyridine with an aryl iodide or bromide.

Experimental Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Add anhydrous triethylamine (3.0 equiv.) and anhydrous THF as the solvent. Stir the mixture until all solids are dissolved.

-

Substrate Addition: Add 4-ethynyl-2-fluoropyridine (1.2 equiv.) to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature for 12-24 hours or gently heat to 50-60 °C to accelerate the reaction. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalysts. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can lead to catalyst deactivation.

-

Copper(I) Iodide: CuI acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate, which is crucial for the transmetalation step in the catalytic cycle.[2]

-

Triethylamine: The amine base is essential to neutralize the hydrohalic acid (HX) generated during the reaction and to facilitate the deprotonation of the terminal alkyne.

-

Anhydrous Conditions: Moisture can interfere with the catalytic cycle and lead to side reactions.

Caption: Sonogashira Coupling Workflow.

This protocol outlines the "click chemistry" reaction between 4-ethynyl-2-fluoropyridine and an organic azide.

Experimental Protocol:

-

Reagent Preparation: In a round-bottom flask, dissolve the organic azide (1.0 equiv.) and 4-ethynyl-2-fluoropyridine (1.1 equiv.) in a 1:1 mixture of t-BuOH and H₂O.

-

Catalyst Addition: Add a freshly prepared aqueous solution of sodium ascorbate (0.2 equiv.) followed by an aqueous solution of CuSO₄·5H₂O (0.05 equiv.).

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is often accompanied by a color change. Monitor by TLC or LC-MS.

-

Work-up: Dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting triazole by flash column chromatography.

Causality Behind Experimental Choices:

-

Solvent System: The t-BuOH/H₂O mixture is a common solvent system for CuAAC as it dissolves a wide range of organic substrates and the inorganic catalyst components.

-

Sodium Ascorbate: This reducing agent is crucial for generating the active Cu(I) catalytic species from the Cu(II) salt in situ.

-

Mild Conditions: The reaction proceeds efficiently at room temperature, highlighting the robustness and mildness of "click chemistry."

Caption: Simplified CuAAC Reaction Scheme.

This protocol provides a general method for the displacement of the fluorine atom in 4-ethynyl-2-fluoropyridine with a nucleophile, such as a thiol.